molecular formula C9H6N2O3 B1296339 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 34662-58-3

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1296339
CAS RN: 34662-58-3
M. Wt: 190.16 g/mol
InChI Key: YGHFAYBPBVHKHY-UHFFFAOYSA-N
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Description

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the metal chelation motif and has been synthesized and evaluated for its in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .


Molecular Structure Analysis

The molecular structure of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involves a keto oxygen atom at position C-4 and a nitrogen atom of the thiadiazole or oxadiazole ring moiety .


Chemical Reactions Analysis

The chemical reactions of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involve reversible formation of host-guest complexes with substrates through non-covalent bonding .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be used to study protein structures, interactions, and functions.

Biochemical Research

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is also used in biochemical research . Biochemistry involves understanding the chemical reactions and substances that are involved in biological processes. This compound can be used to study these reactions and processes at a molecular level.

Synthesis of Derivatives

This compound is used in the synthesis of various derivatives . For example, it is used in the synthesis of 7-Substituted 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acids and 2-Substituted 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acids . These derivatives can have various applications in different fields of research.

Photoredox C H Arylation

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is used in catalytic photoredox C H arylation . This is a type of chemical reaction that involves the transfer of an aryl group to a carbon-hydrogen bond. This process is important in the synthesis of complex organic molecules.

5. Preparation of Alkyl-, Arylalkyl-, and Arylamides This compound is used in the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . These compounds can have various applications in different fields of research.

Hydrochloride Form for Proteomics Research

The hydrochloride form of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is also used in proteomics research . This form of the compound can have different properties and can be used to study different aspects of proteins.

Mechanism of Action

Target of Action:

This compound primarily targets HIV-1 integrase (IN) . HIV-1 is the virus responsible for acquired immunodeficiency syndrome (AIDS), and IN plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome .

Mode of Action:

The compound interacts with the active site of IN. Specifically:

As a result of this interaction, the compound inhibits IN’s function, preventing viral DNA integration into the host genome. This disruption hinders the virus’s ability to replicate and spread.

Action Environment:

Environmental factors affecting efficacy and stability:

Future Directions

The future directions for “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” could involve further studies on its potential applications in various fields, including its anti-HIV-1 activity . It could also involve the development of new strategies for its synthesis .

properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFAYBPBVHKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303121
Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

34662-58-3
Record name 34662-58-3
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Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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